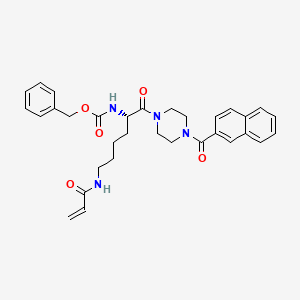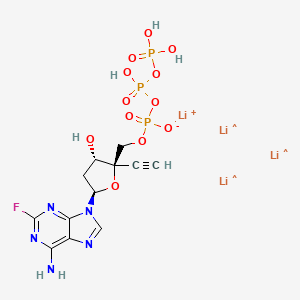
EFdA-TP (tetralithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EFdA-TP (tetralithium) is a potent nucleoside reverse transcriptase inhibitor. It is primarily used in the inhibition of HIV-1 reverse transcriptase, making it a significant compound in the treatment and research of HIV/AIDS . EFdA-TP (tetralithium) inhibits reverse transcriptase-catalyzed DNA synthesis as an effective immediate or delayed chain terminator .
Métodos De Preparación
The synthesis of EFdA-TP (tetralithium) involves several steps, including the preparation of the nucleoside analog and its subsequent phosphorylation to form the triphosphate. The synthetic routes and reaction conditions are complex and require precise control to ensure the correct formation of the compound . Industrial production methods are not widely documented, but they likely involve similar steps with optimization for large-scale production.
Análisis De Reacciones Químicas
EFdA-TP (tetralithium) undergoes several types of chemical reactions, primarily focusing on its role as a chain terminator in DNA synthesis. It acts as an immediate or delayed chain terminator, inhibiting the reverse transcriptase enzyme . Common reagents and conditions used in these reactions include various nucleotides and enzymes involved in DNA synthesis. The major products formed from these reactions are terminated DNA chains, which prevent the replication of the HIV virus .
Aplicaciones Científicas De Investigación
EFdA-TP (tetralithium) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of nucleoside reverse transcriptase inhibitors. In biology and medicine, it is a crucial compound in the research and treatment of HIV/AIDS, as it effectively inhibits the replication of the virus . Its role as a chain terminator makes it a valuable tool in understanding the mechanisms of viral replication and developing new treatments .
Mecanismo De Acción
The mechanism of action of EFdA-TP (tetralithium) involves its incorporation into the nascent DNA chain during reverse transcription. Despite retaining a 3’-hydroxyl group, it acts as a chain terminator by preventing the translocation of the reverse transcriptase enzyme . This inhibition occurs because EFdA-TP (tetralithium) fits into a hydrophobic pocket in the polymerase active site, which stabilizes its interaction with the enzyme and prevents further DNA synthesis .
Comparación Con Compuestos Similares
EFdA-TP (tetralithium) is unique among nucleoside reverse transcriptase inhibitors due to its high potency and unique mechanism of action. Similar compounds include other nucleoside reverse transcriptase inhibitors such as islatravir (4’-ethynyl-2-fluoro-2’-deoxyadenosine), which also acts as a chain terminator . EFdA-TP (tetralithium) is distinguished by its ability to inhibit reverse transcriptase with multiple mechanisms, making it a highly effective inhibitor .
Propiedades
Fórmula molecular |
C12H14FLi4N5O12P3 |
|---|---|
Peso molecular |
560.1 g/mol |
InChI |
InChI=1S/C12H15FN5O12P3.4Li/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;;;;+1/p-1/t6-,7+,12+;;;;/m0..../s1 |
Clave InChI |
AXBLDSHYWCXMSY-OCSZSNTDSA-M |
SMILES isomérico |
[Li].[Li].[Li].[Li+].C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
[Li].[Li].[Li].[Li+].C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
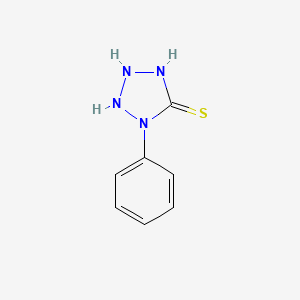

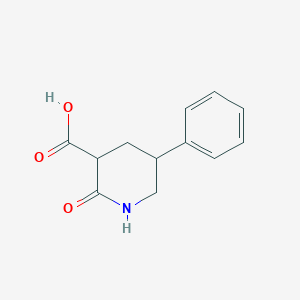
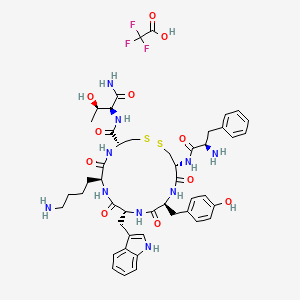

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
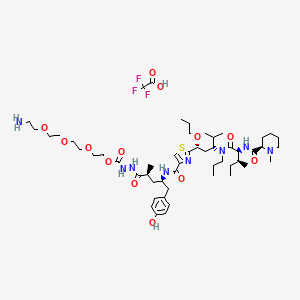
![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
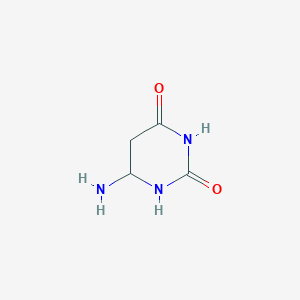

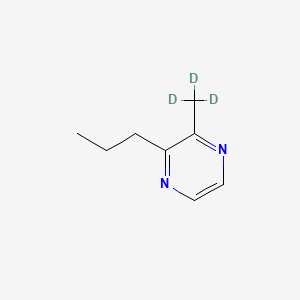
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
